(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate
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Overview
Description
(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: is a complex organic compound characterized by its molecular structure, which includes a phenyl ring substituted with a methyl group and an isopropyl group, and a benzenesulfonate group with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common method is the sulfonation of 3-methyl-4-propan-2-ylphenol using methanesulfonic acid under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors, where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to achieve commercial-scale production.
Chemical Reactions Analysis
(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern
Major Products Formed:
Oxidation: Phenols, carboxylic acids
Reduction: Reduced phenyl derivatives
Substitution: Substituted phenyl sulfonates
Scientific Research Applications
(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: can be compared with other similar compounds, such as:
3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4-methylbenzene-1-sulfonate
Uniqueness: The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-12(2)17-8-6-15(10-13(17)3)22-23(19,20)16-7-9-18(21-5)14(4)11-16/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDJQNAOQVFJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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